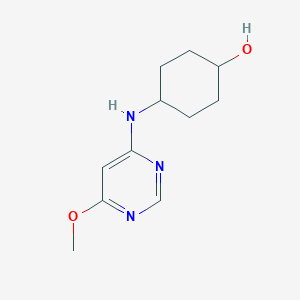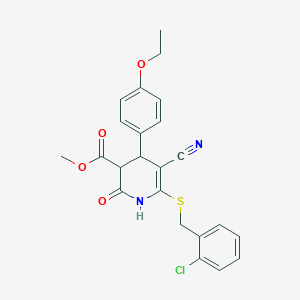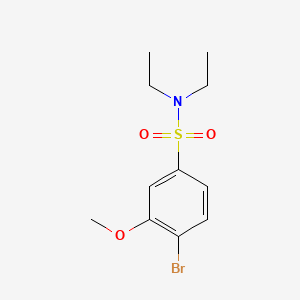![molecular formula C15H12Cl3N3O2 B2678505 3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide CAS No. 1423223-25-9](/img/structure/B2678505.png)
3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a pyridine ring, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The initial step involves the chlorination of a suitable pyridine derivative to introduce chlorine atoms at the desired positions.
Amidation: The chlorinated pyridine is then subjected to amidation with 5-chloro-2-(dimethylcarbamoyl)aniline under controlled conditions to form the desired carboxamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: Large-scale batch reactors are used to carry out the chlorination and amidation reactions.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for better control over reaction parameters and improved scalability.
化学反応の分析
Types of Reactions
3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, potentially with altered functional groups.
Hydrolysis Products: Carboxylic acids and amines derived from the hydrolysis of the carboxamide group.
科学的研究の応用
3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 3,5-dichloro-N-[4-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide
- 2,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide
Uniqueness
3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
3,6-dichloro-N-[5-chloro-2-(dimethylcarbamoyl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c1-21(2)15(23)9-4-3-8(16)7-11(9)19-14(22)13-10(17)5-6-12(18)20-13/h3-7H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGVIYDGWQANNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2678425.png)
![8-chloro-3-(4-ethylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2678426.png)


![1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2678432.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2678436.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2678437.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclohexylethanediamide](/img/structure/B2678438.png)
![N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE](/img/structure/B2678439.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2678441.png)


